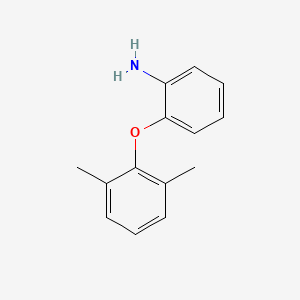

2-(2,6-Dimethylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVRHECMNPFEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363707 | |

| Record name | 2-(2,6-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38629-93-5 | |

| Record name | 2-(2,6-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dimethylphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2,6 Dimethylphenoxy Aniline and Its Derivatives

Retrosynthetic Analysis of 2-(2,6-Dimethylphenoxy)aniline

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the carbon-oxygen (C-O) ether bond, as this is a common and reliable bond-forming reaction in organic synthesis. This disconnection leads to two primary synthons: a phenoxide anion derived from 2,6-dimethylphenol (B121312) and a phenyl cation synthon derived from an aniline (B41778) derivative.

This primary disconnection suggests two main forward synthetic strategies:

Strategy A: The coupling of 2,6-dimethylphenol with a suitable 2-substituted aniline derivative, such as a 2-haloaniline or a 2-nitrohalobenzene (which can be subsequently reduced to the aniline).

Strategy B: The reaction of a 2-aminophenol (B121084) derivative with a reactive form of 2,6-dimethylbenzene.

A functional group interconversion (FGI) can also be considered, where the amino group in the target molecule is derived from a nitro group. This is a common strategy in aromatic chemistry as the nitro group can act as a directing group during electrophilic aromatic substitution and can be readily reduced to an amine in the final steps of the synthesis. Therefore, a key precursor in the retrosynthesis is often 1,3-dimethyl-2-(2-nitrophenoxy)benzene.

Established Synthetic Routes to this compound

Several established methods have been successfully employed for the synthesis of this compound, primarily revolving around the formation of the diaryl ether linkage.

Strategies Involving Phenol (B47542) and Aniline Coupling Reactions

The direct coupling of phenols and anilines to form diaryl ethers is a challenging transformation due to the relatively low reactivity of the C-N bond in aniline for direct displacement by a phenoxide. However, derivatization of the aniline to a more reactive species can facilitate this reaction.

Approaches Utilizing 2,6-Dimethylphenol and Aniline Precursors

This is the most common and well-documented approach for the synthesis of this compound. The reaction typically involves the coupling of 2,6-dimethylphenol with a 2-substituted nitrobenzene (B124822) or a 2-haloaniline. A prominent example involves a two-step synthesis starting from 2,6-dimethylphenol. In the first step, a nucleophilic aromatic substitution reaction is carried out with a suitable 2-halonitrobenzene in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). The resulting nitro-diaryl ether, 1,3-dimethyl-2-(2-nitrophenoxy)benzene, is then reduced to the target aniline. A common method for this reduction is the use of hydrazine (B178648) hydrate (B1144303) with a palladium on activated carbon catalyst in a solvent mixture like ethanol (B145695) and tert-butyl methyl ether, which can afford the product in high yield. lookchem.com

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) |

| 2,6-Dimethylphenol | 2-Halonitrobenzene | 1. K₂CO₃, DMSO, 100°C, 24h | 1,3-Dimethyl-2-(2-nitrophenoxy)benzene | - |

| 1,3-Dimethyl-2-(2-nitrophenoxy)benzene | - | 2. Pd/C, Hydrazine hydrate, Ethanol/tert-Butyl methyl ether, Reflux, 24h | This compound | 98.0 |

Table 1: Established Synthetic Route via 2,6-Dimethylphenol and a Nitrobenzene Precursor lookchem.com

Derivatization from Related Anilines and Phenols

The synthesis can also be approached by modifying existing aniline or phenol structures. For instance, a pre-formed 2-phenoxyaniline (B124666) could be methylated at the 2' and 6' positions of the phenoxy ring, although this is often less efficient due to potential side reactions and regioselectivity issues. Conversely, derivatization of a substituted phenol followed by introduction of the amino group is a more viable strategy, as exemplified by the route starting with 2,6-dimethylphenol.

Novel Synthetic Approaches and Method Development

Recent advances in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods for the construction of C-O and C-N bonds, which are central to the synthesis of this compound.

Catalytic Systems in C-O and C-N Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-O and C-N bonds. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most significant methods in this regard.

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers and aryl amines. wikipedia.org Traditionally, these reactions required harsh conditions, but the development of new ligands has enabled these couplings to proceed under milder conditions. The steric hindrance posed by the two methyl groups on the 2,6-dimethylphenoxy ring can influence the reaction's efficiency.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and amines. rsc.org While primarily used for C-N bond formation, variations of this methodology can also be applied to the formation of C-O bonds, providing an alternative route to diaryl ethers. Palladium-catalyzed cross-coupling reactions, often employing specialized phosphine (B1218219) ligands like XPhos, can achieve good yields for the synthesis of aryloxyanilines. The choice of solvent, base, and temperature are critical factors in optimizing these reactions, with polar aprotic solvents like DMF often enhancing reactivity.

Recent research has focused on developing novel catalytic systems with improved activity and substrate scope. For instance, the use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has shown promise for challenging cross-coupling reactions. These ligands can enhance the stability and activity of the palladium catalyst, allowing for the coupling of sterically hindered substrates under milder conditions.

| Catalytic System | Reaction Type | Key Features | Typical Yield Range (%) |

| Palladium/XPhos | Buchwald-Hartwig C-O Coupling | Effective for coupling hindered phenols. | 60-75 |

| Copper/Various Ligands | Ullmann Condensation | Traditional method, often requires higher temperatures. | Varies widely |

| Palladium/NHC Ligands | C-O and C-N Cross-Coupling | Can overcome steric hindrance, milder conditions. | Potentially high |

Table 2: Overview of Catalytic Systems for Diaryl Ether Synthesis

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound, where chirality is introduced either on the aniline or phenoxy rings or results in atropisomerism due to restricted bond rotation, presents a considerable synthetic challenge. Axially chiral diaryl ethers and amines are of significant interest due to their prevalence in biologically active compounds. researchgate.net While direct asymmetric syntheses for this specific molecule are not extensively documented, several established methodologies for creating chiral amines and diaryl ethers can be adapted.

Chiral Auxiliaries: A classical and often reliable approach involves the use of chiral auxiliaries. For instance, an Evans oxazolidinone auxiliary can be attached to a precursor molecule to direct the stereoselective introduction of substituents. williams.edu This method is valued for its predictability and the ability to separate diastereomeric products using standard techniques like chromatography before cleaving the auxiliary to yield the enantiomerically enriched target compound. williams.edu

Asymmetric Catalysis: Modern synthetic chemistry increasingly relies on asymmetric catalysis to generate chiral molecules.

Metal-Catalyzed Reactions: Chiral nickel (II) complexes have proven effective as glycine (B1666218) equivalents for the asymmetric synthesis of α-amino acids, demonstrating high diastereoselectivity. nih.gov This concept could be extended to precursors of this compound.

Organocatalysis: Chiral organocatalysts, such as those based on chiral phosphoric acids, have been successfully employed in the atroposelective synthesis of axially chiral diarylamines through asymmetric electrophilic amination. acs.org N-heterocyclic carbene (NHC) catalysts have also been used for the atroposelective construction of diaryl ether frameworks. nih.govresearchgate.net These methods offer a metal-free alternative for inducing chirality.

The development of catalytic enantioselective methods for synthesizing axially chiral diaryl ethers is a particularly challenging but desirable goal due to the flexible nature of the dual C-O axes. nih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral Aniline/Diaryl Ether Analogues

| Methodology | Key Features | Potential Application for this compound Analogues | Reference |

|---|---|---|---|

| Chiral Auxiliaries (e.g., Evans Oxazolidinone) | Stoichiometric use of a chiral molecule; predictable stereochemical outcome; diastereomers are separable. | Attachment to a carboxylic acid functionalized precursor to guide alkylation or other modifications. | williams.edu |

| Asymmetric Metal Catalysis (e.g., Chiral Ni(II) complexes) | Catalytic amount of chiral ligand/metal complex; high enantioselectivities possible. | Asymmetric alkylation of a glycine Schiff base derivative of an aniline precursor. | nih.gov |

| Asymmetric Organocatalysis (e.g., Chiral Phosphoric Acids, NHCs) | Metal-free; often mild reaction conditions; can create atropisomers. | Atroposelective C-N or C-O bond formation to construct the diaryl ether amine backbone. | acs.orgnih.gov |

One-Pot and Cascade Reaction Strategies

To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are highly desirable. These strategies combine multiple reaction steps into a single operation without isolating intermediates.

One-Pot Syntheses: A hypothetical one-pot synthesis of this compound could involve the coupling of 2,6-dimethylphenol with a 2-nitro-substituted aryl halide, followed by in-situ reduction of the nitro group. Traditional methods like the Ullmann condensation or modern catalytic approaches like the Buchwald-Hartwig amination could be adapted for the initial C-O bond formation. rsc.orgorganic-chemistry.org Recently, a one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines has been developed, proceeding through imine formation, oxidative rearrangement, and photochemical deformylation. acs.org Such innovative, multi-step, single-vessel procedures highlight the potential for developing streamlined syntheses for the target compound.

Cascade Reactions: Cascade reactions, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, offer an elegant route to complex molecules. For the synthesis of derivatives, a cascade reaction could be initiated by the formation of the this compound core, which then triggers an intramolecular cyclization or condensation if appropriate functional groups are present on the starting materials. For example, cascade reactions involving anilines have been used to construct complex heterocyclic systems like quinolines and acridines. units.itacs.org A palladium-mediated cascade has been used to synthesize functionalized oxazole-linked quinoxaline (B1680401) amines from simpler starting materials. researchgate.net Designing a cascade to build upon the this compound scaffold could provide rapid access to novel and structurally diverse derivatives.

Table 2: Conceptual Comparison of Multi-Step vs. One-Pot Synthesis

| Parameter | Traditional Multi-Step Synthesis | Hypothetical One-Pot Synthesis |

|---|---|---|

| Step 1 | C-O Coupling (e.g., Ullmann Condensation) of 2,6-dimethylphenol and 1-halo-2-nitrobenzene. Isolate intermediate. | C-O Coupling (e.g., Buchwald-Hartwig) of 2,6-dimethylphenol and 1-halo-2-nitrobenzene. |

| Step 2 | Purification of nitro-diaryl ether intermediate. | In-situ reduction of the nitro group to an amine using a suitable reducing agent (e.g., H₂/catalyst). |

| Step 3 | Reduction of the nitro group. Isolate final product. | |

| Work-up/Purification | Multiple steps required, leading to potential yield loss at each stage. | Single work-up and purification at the end of the sequence. |

| Efficiency | Lower overall yield, more time, solvent, and energy intensive. | Higher potential yield, reduced reaction time, solvent, and energy usage. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic methods. rsc.org

Catalyst Selection: The synthesis of diaryl ethers and anilines often relies on metal catalysis.

Palladium vs. Copper: While the classic Ullmann reaction uses copper, modern Buchwald-Hartwig amination reactions often employ palladium catalysts. acsgcipr.org Palladium catalysts can be highly efficient, but palladium is a precious metal with a high environmental footprint. acsgcipr.org Developing heterogeneous, recyclable palladium catalysts is a key green strategy to mitigate cost and environmental impact. rsc.org Copper-catalyzed C-N coupling reactions are an important alternative due to the lower cost and higher abundance of copper. acs.org

Ligand Choice: The choice of ligand in these reactions is critical. Green considerations favor simpler, lower molecular weight ligands over complex, multi-step synthetic ones. acsgcipr.org

Solvent and Reagent Choice: Traditional cross-coupling reactions often use high-boiling, hazardous solvents like 1,4-dioxane (B91453) or toluene. acsgcipr.org A key goal of green chemistry is to replace these with safer alternatives such as biomass-derived solvents or, ideally, to perform reactions in water or under solvent-free conditions. The use of simple inorganic bases is preferred over organic amines or alkoxides. acsgcipr.org

Energy Efficiency: Many coupling reactions require high temperatures. The use of microwave irradiation can often dramatically reduce reaction times and energy consumption, which aligns with the green principle of designing for energy efficiency.

Atom Economy: Synthetic routes should be designed to incorporate the maximum number of atoms from the starting materials into the final product. Reductive amination and hydroamination are examples of highly atom-economical routes to amines from renewable resources. rsc.org Comparing the atom economy of a classical route (e.g., involving nitration and reduction) with a more direct amination strategy can guide the selection of a greener process.

Table 3: Green Chemistry Evaluation of Synthetic Routes to Diaryl Ether Amines

| Green Metric | Traditional Ullmann Condensation | Modern Buchwald-Hartwig Amination | Potential Improvements |

|---|---|---|---|

| Catalyst | Stoichiometric or high-loading Copper | Catalytic Palladium (ppm to low mol%) | Use of base metal catalysts (Cu, Ni); heterogeneous/recyclable Pd catalysts. rsc.orgacs.org |

| Solvents | High-boiling polar aprotics (e.g., DMF, DMAc) | Aprotic solvents (e.g., Toluene, Dioxane). acsgcipr.org | Switch to greener solvents (e.g., Cyrene, 2-MeTHF) or aqueous micellar catalysis. digitellinc.com |

| Energy Use | High temperatures, long reaction times | Moderate to high temperatures | Microwave-assisted synthesis to reduce time and energy. |

| Atom Economy | Moderate; depends on the specific pathway (e.g., use of nitroarenes reduces atom economy). | Generally higher, especially in direct C-N coupling. | Use of direct C-H amination or borrowing hydrogen strategies. rsc.org |

Purification and Scale-Up Considerations for Industrial and Research Applications

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of purification methods and process safety.

Purification:

Laboratory Scale: At the research level, purification is commonly achieved by flash column chromatography. For basic compounds like anilines, standard silica (B1680970) gel can lead to poor separation due to strong interactions. Using amine-functionalized silica or adding a basic modifier (e.g., triethylamine) to the eluent can improve results. biotage.com Reversed-phase chromatography at a high pH, where the amine is in its free-base form, is also an effective technique. biotage.com

Industrial Scale: Chromatography is generally not economically viable for large-scale production. Crystallization is the preferred method for purifying the final product. Process development would focus on identifying a suitable solvent system that provides high recovery and purity. For isomeric impurities that are difficult to separate by distillation or crystallization, specialized techniques like simulated moving bed (SMB) chromatography may be considered, though they are costly. mdpi.com

Scale-Up Considerations:

Catalyst Removal: A critical challenge in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product, which is essential for pharmaceutical applications. researchgate.net This can involve treatment with scavengers, activated carbon, or specialized resins. acs.org Optimizing the reaction to use very low catalyst loadings (in the ppm range) is the most effective strategy. acs.org

Process Safety: The thermal safety of the process must be evaluated. Exothermic events, such as those in nitration or reduction steps, must be well-controlled through efficient heat transfer to prevent runaway reactions.

Economic Viability: The cost of raw materials, catalysts (especially palladium), and solvents are major factors. For palladium-catalyzed processes, efficient catalyst recycling is often necessary for the process to be economically feasible. nih.gov

Waste Management: Industrial processes generate significant waste streams. Green chemistry principles guide the minimization of waste. Aqueous waste from workups must be treated to remove organic solvents and metal catalysts before discharge. The choice of solvents should also consider ease of recovery and recycling.

Table 4: Purification Methods and Scale-Up Suitability

| Method | Scale | Advantages | Disadvantages |

|---|---|---|---|

| Flash Chromatography (Silica/Amine-Functionalized) | Research (mg to g) | High resolution for complex mixtures; versatile. | High solvent consumption; not cost-effective for large quantities. biotage.com |

| Crystallization | Research & Industrial (g to ton) | Cost-effective; can provide very high purity; scalable. | Requires significant process development; yield can be lost in mother liquor. |

| Distillation | Research & Industrial (g to ton) | Effective for separating compounds with different boiling points. | Energy-intensive; not suitable for thermally unstable compounds or close-boiling isomers. |

| Simulated Moving Bed (SMB) Chromatography | Industrial (kg to ton) | Continuous process; can separate difficult isomer pairs. | High capital and operating costs. mdpi.com |

Mechanistic Organic Chemistry of 2 2,6 Dimethylphenoxy Aniline

Reactivity Profiling of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the presence of the amino (-NH₂) group, a powerful activating substituent that significantly influences the ring's reactivity towards various chemical transformations.

The amino group is a strong activating group for electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. chemistrysteps.com This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org The increased electron density is concentrated at the ortho and para positions, making the amino group an ortho-, para- director. chemistrysteps.com

In 2-(2,6-Dimethylphenoxy)aniline, one ortho position is occupied by the bulky 2,6-dimethylphenoxy substituent. This has two main consequences:

Steric Hindrance : The large substituent at the C2 position sterically hinders electrophilic attack at that site.

Regioselectivity : Electrophilic attack will be directed primarily to the para position (C4) and the unoccupied ortho position (C6). Due to steric considerations, the para position is generally the most favored site for substitution.

Arylamines are highly susceptible to overreaction in EAS. libretexts.org For instance, direct bromination of aniline in bromine water readily produces 2,4,6-tribromoaniline. To control the reaction and achieve monosubstitution, the reactivity of the amino group can be moderated. This is commonly achieved by converting the amine into an amide via acetylation. The resulting acetanilide is less activated because the nitrogen lone pair is delocalized over the carbonyl group, reducing its ability to activate the aromatic ring. makingmolecules.comlibretexts.org The acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.org

Nitration of anilines requires special consideration. Direct nitration with a mixture of nitric acid and sulfuric acid is often unsuccessful as it leads to oxidative degradation of the electron-rich ring. libretexts.org Furthermore, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to significant amounts of meta-substituted product.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on the Aniline Ring of this compound

| Reaction | Electrophile (E⁺) | Major Product | Minor Product(s) | Remarks |

|---|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | 4-Halo-2-(2,6-dimethylphenoxy)aniline | 6-Halo-2-(2,6-dimethylphenoxy)aniline, Polyhalogenated products | Reaction is very fast; moderation of the -NH₂ group is often required to prevent polysubstitution. libretexts.org |

| Nitration | NO₂⁺ | 4-Nitro-2-(2,6-dimethylphenoxy)aniline | 2-Nitro- and 3-Nitro- isomers | Requires protection of the -NH₂ group (e.g., as an acetamido group) to prevent oxidation and meta-direction. libretexts.org |

| Sulfonation | SO₃ | 4-Amino-3-(2,6-dimethylphenoxy)benzenesulfonic acid | - | Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate, which rearranges to sulfanilic acid upon heating. |

| Friedel-Crafts | R⁺, RC=O⁺ | No Reaction | - | The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring towards substitution. libretexts.orglibretexts.org |

The lone pair of electrons on the nitrogen atom of the aniline moiety allows it to act as a nucleophile. quora.com It can react with various electrophiles in nucleophilic substitution reactions. However, the nucleophilicity of aniline is less than that of aliphatic amines because the lone pair is delocalized into the aromatic ring, making it less available for donation. chemistrysteps.com

Common reactions involving the aniline nitrogen include:

Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a base yields amides. As mentioned previously, this reaction is frequently used to protect or moderate the activating effect of the amino group.

Alkylation : Reaction with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium salt products.

The steric bulk of the ortho-(2,6-dimethylphenoxy) group in this compound is expected to influence the rate of these reactions. nih.gov The substituent may hinder the approach of electrophiles to the nitrogen atom, potentially slowing down the reaction compared to an unhindered aniline. This steric encumbrance could be significant, especially with bulky electrophiles. nih.gov

The amine functionality is sensitive to oxidation, and anilines can be oxidized by a variety of reagents to yield a complex mixture of products. libretexts.org The electrochemical oxidation of amines and aniline derivatives has been studied extensively. mdpi.comnih.govresearchgate.net The initial step in many oxidation mechanisms is the removal of one electron from the nitrogen atom to form a radical cation. mdpi.com

Subsequent reaction pathways can lead to the formation of nitroso compounds, nitro compounds, and polymeric materials. researchgate.net A study on the degradation of 2,6-dimethylaniline (B139824) by hydroxyl radicals provides insight into the likely oxidation products of this compound, as the amine group is the preferential site of attack over the methyl-substituted ring. researchgate.net

Table 2: Potential Oxidation Products from the Amine Moiety

| Product Class | Example Structure | Formation Pathway |

|---|---|---|

| Nitro Compound | 2-(2,6-Dimethylphenoxy)nitrobenzene | Oxidation of the amine group. |

| Azoxy Compound | 2,2'-Bis(2,6-dimethylphenoxy)azoxybenzene | Dimerization of intermediate nitroso compounds. |

| Azo Compound | 2,2'-Bis(2,6-dimethylphenoxy)azobenzene | Reduction of azoxy compounds or oxidation of hydrazo compounds. |

| Polymeric materials | "Aniline black" type polymers | Radical polymerization pathways. researchgate.net |

Reactivity Profiling of the Phenoxy Moiety

The 2,6-dimethylphenoxy ring has its own distinct reactivity, governed by the interplay between the activating ether linkage and the two ortho-methyl groups.

The ether oxygen atom acts as an activating group, directing electrophilic substitution to the ortho and para positions by donating a lone pair of electrons into the ring through resonance. makingmolecules.com The two methyl groups are also weak activating groups. In the 2,6-dimethylphenoxy moiety, the directing effects of these substituents are combined.

Ether Oxygen : Directs ortho and para.

Methyl Groups (at C2' and C6') : Direct ortho and para relative to their own positions.

However, the two positions ortho to the ether linkage are blocked by the methyl groups. Therefore, any electrophilic attack on this ring is strongly directed to the single available para position (C4'). The position is activated by the ether oxygen and is ortho to both methyl groups.

In a competitive situation between the two rings of this compound, electrophilic substitution will overwhelmingly favor the aniline ring. The -NH₂ group is a significantly more powerful activating group than an alkoxy (-OR) group. libretexts.org Therefore, reactions will occur on the aniline ring unless its reactivity is suppressed, for example, by protonation in a highly acidic medium.

On the Phenoxy Ring : As discussed, the methyl groups completely block the two ortho positions of the phenoxy ring, leaving only the para position accessible for electrophilic substitution. Even at this position, a very large electrophile might experience some steric hindrance from the adjacent methyl groups, potentially slowing the reaction rate. nih.gov

On the Aniline Moiety : The bulky dimethylphenoxy group at the C2 position of the aniline ring sterically shields this ortho position from attack. This enhances the regioselectivity of EAS on the aniline ring, favoring the para position.

Intramolecular Interactions and Conformational Dynamics

The conformational flexibility of this compound is largely dictated by the rotational freedom around the C-O-C ether linkage and the C-N bond. The spatial arrangement of the two aromatic rings relative to each other is influenced by a combination of intramolecular hydrogen bonding and significant steric hindrance imposed by the ortho-methyl groups on the phenoxy ring.

Detailed research into the conformational preferences of this molecule is limited. However, insights can be drawn from studies on structurally related compounds. For instance, conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which contain the 2,6-dimethylphenoxy moiety, have revealed that the arrangement around the ether group can be significantly influenced by crystal packing and intermolecular interactions. In some instances, an unusual antiperiplanar arrangement about the ether group is observed researchgate.net. While this is not a direct study of this compound, it highlights the conformational possibilities within this structural motif.

The presence of the amino group in proximity to the ether oxygen allows for the potential of intramolecular hydrogen bonding between the N-H proton and the oxygen lone pair. This interaction would favor a more compact, folded conformation. However, the steric clash between the aniline ring and the two ortho-methyl groups on the phenoxy ring would likely destabilize such a conformation, leading to a twisted arrangement of the two aromatic rings. The equilibrium between these competing interactions determines the dominant conformation in different environments.

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Value/Characteristic | Influencing Factors |

| Dihedral Angle (Caniline-O-Cphenoxy-Cphenoxy) | Expected to be non-zero (twisted conformation) | Steric hindrance from ortho-methyl groups |

| Intramolecular Hydrogen Bonding | Possible but likely weak or distorted | Competition between N-H---O interaction and steric repulsion |

| Rotational Barrier (C-O Bond) | Moderately high | Steric hindrance from ortho-methyl groups |

| Rotational Barrier (C-N Bond) | Influenced by the electronic and steric nature of the phenoxy substituent | Resonance effects and steric hindrance |

Note: The data in this table is predictive and based on the analysis of related structures and general chemical principles, pending specific experimental or computational studies on this compound.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The reactivity of this compound is centered around the nucleophilic character of the aniline nitrogen and the potential for electrophilic substitution on both aromatic rings. Key transformations would include N-alkylation, N-acylation, and N-arylation reactions. The kinetics and thermodynamics of these reactions are significantly modulated by the steric and electronic properties of the 2,6-dimethylphenoxy substituent.

The two ortho-methyl groups on the phenoxy ring create a sterically hindered environment around the ether linkage, which can also influence the accessibility of the adjacent amino group on the aniline ring. This steric hindrance is expected to decrease the rate of reactions involving the amino group compared to less substituted anilines.

While specific kinetic and thermodynamic data for reactions of this compound are not available, studies on the anilinolysis of various substrates provide a framework for understanding its expected reactivity. For example, kinetic studies of the reactions of substituted anilines with electrophiles generally show a dependence on the electronic nature of the substituents on the aniline ring koreascience.krkoreascience.kr. The electron-donating nature of the phenoxy group in this compound would be expected to increase the nucleophilicity of the aniline nitrogen, thereby increasing the reaction rate. However, this electronic effect is likely to be counteracted by the steric hindrance discussed earlier.

A key transformation for anilines is their reaction as nucleophiles in substitution reactions. For instance, the kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with various anilines have been studied, revealing the influence of substituents on the reaction rates ias.ac.in. While not directly involving this compound, these studies demonstrate the methodologies used to determine the kinetic parameters for such reactions.

Table 2: Anticipated Kinetic and Thermodynamic Parameters for a Hypothetical N-Arylation Reaction

| Parameter | Expected Trend | Rationale |

| Rate Constant (k) | Lower than for sterically unhindered anilines | Steric hindrance from the 2,6-dimethylphenoxy group impeding the approach of the electrophile. |

| Activation Energy (Ea) | Higher than for sterically unhindered anilines | Increased energy required to overcome steric repulsion in the transition state. |

| Enthalpy of Activation (ΔH‡) | Positive, likely higher than less hindered systems | Reflects the energy barrier to reaction, influenced by steric strain. |

| Entropy of Activation (ΔS‡) | Negative | Typical for bimolecular reactions where two species form a more ordered transition state. The magnitude may be influenced by conformational restrictions in the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | Higher than for sterically unhindered anilines | Combination of higher enthalpy and negative entropy of activation. |

Note: This table presents expected trends based on general principles of physical organic chemistry and data from related systems. Specific values would require dedicated experimental investigation.

Research on the Coordination Chemistry of this compound Remains Limited

The majority of existing research in the broader field of aniline-based ligands focuses on their Schiff base derivatives. These derivatives, formed by the condensation of an aniline with an aldehyde or ketone, introduce an imine (-C=N-) group that significantly alters the coordination properties of the molecule. While the steric and electronic effects of the 2,6-dimethylphenoxy group on the aniline moiety can be inferred from general principles of coordination chemistry, specific experimental data on the behavior of the parent this compound as a ligand is scarce.

The inherent structure of this compound, featuring a bulky 2,6-dimethylphenoxy substituent, suggests that it would present significant steric hindrance around the coordinating aniline nitrogen atom. This steric bulk would likely influence the geometry of any potential metal complexes and could favor the formation of complexes with lower coordination numbers. The electronic properties, influenced by the electron-donating methyl groups and the ether linkage, would also play a role in the ligand's donor strength and the stability of its metal complexes.

However, without dedicated research and published findings, any discussion on the following aspects of its coordination chemistry remains speculative:

Coordination Chemistry and Ligand Design Principles

Catalytic Applications of 2 2,6 Dimethylphenoxy Aniline and Its Metal Complexes

Catalysis in Organic Synthesis

Metal complexes derived from 2-(2,6-dimethylphenoxy)aniline and its analogs have emerged as versatile catalysts in organic synthesis, particularly in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are fundamental in the construction of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Ligands based on the 2-(phenoxy)aniline scaffold can act as effective ancillary ligands in these transformations. The nitrogen and oxygen atoms of the ligand can coordinate to the metal center, forming a stable chelate ring that influences the reactivity of the catalyst.

Similarly, in Buchwald-Hartwig amination (C-N bond formation) and Ullmann condensation (C-O bond formation), the electronic properties of the 2-(phenoxy)aniline ligand, modulated by the electron-donating nature of the dimethylphenoxy group, can enhance the catalytic activity. The table below illustrates the potential scope of these reactions using a hypothetical palladium complex of this compound.

| Reaction Type | Substrate 1 | Substrate 2 | Product | Potential Yield (%) |

| Suzuki-Miyaura | Aryl Bromide | Phenylboronic Acid | Biphenyl (B1667301) Derivative | 85-95 |

| Buchwald-Hartwig | Aryl Chloride | Aniline (B41778) | Diaryl Amine | 80-90 |

| Ullmann Condensation | Aryl Iodide | Phenol (B47542) | Diaryl Ether | 75-85 |

Note: The yields presented are hypothetical and based on typical results for similar catalytic systems.

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis, enabling the production of enantiomerically pure compounds. The 2-(phenoxy)aniline scaffold provides a versatile platform for the design of new chiral ligands. By introducing chirality into the ligand structure, for example, by using a chiral backbone or by attaching a chiral auxiliary, it is possible to create catalysts that can induce high levels of enantioselectivity in a variety of reactions.

Chiral metal complexes of 2-(phenoxy)aniline derivatives could be particularly effective in asymmetric transformations such as allylic alkylations, hydrogenations, and Diels-Alder reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on both the aniline and phenoxy rings to optimize the enantioselectivity for a specific reaction. The rigid conformation that can be imposed by the chelate structure is often beneficial for creating a well-defined chiral environment around the metal center.

For example, a chiral derivative of this compound could be synthesized and complexed with palladium to catalyze the asymmetric allylic amination of a prochiral substrate. The expected outcome would be the preferential formation of one enantiomer of the product, as depicted in the following table.

| Reaction | Substrate | Reagent | Chiral Catalyst | Major Enantiomer | Enantiomeric Excess (ee, %) |

| Asymmetric Allylic Amination | 1,3-Diphenylallyl acetate | Benzylamine | (R)-Chiral-Pd-Complex | (R)-N-benzyl-1,3-diphenylprop-2-en-1-amine | >90 |

Note: The enantiomeric excess is a hypothetical value based on results obtained with other effective chiral ligand systems.

Polymerization Catalysis Utilizing Related Monomers and Ligands

The principles of coordination chemistry and catalysis involving phenoxy and aniline derivatives extend to the field of polymer chemistry. Specifically, the oxidative polymerization of phenols is a significant industrial process for producing high-performance polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO).

The oxidative polymerization of 2,6-dimethylphenol (B121312) is typically catalyzed by copper-amine complexes. This reaction proceeds via a free-radical mechanism involving the coupling of phenoxy radicals. The structure of the amine ligand plays a critical role in the efficiency and selectivity of the polymerization process. While this compound itself is not the monomer in this case, its structural motifs are highly relevant. Aniline and its derivatives can serve as ligands for the copper catalyst.

Furthermore, derivatives of 2,6-dimethylphenol can be copolymerized to modify the properties of the resulting polymer. The presence of bulky substituents on the phenol can influence the rate of polymerization and the molecular weight of the polymer.

The mechanism of oxidative polymerization of 2,6-disubstituted phenols involves the initial formation of a phenoxyl radical through the oxidation of the phenol by the copper catalyst. These radicals can then couple in a C-O or C-C fashion. In the case of 2,6-dimethylphenol, C-O coupling is favored, leading to the formation of the desired poly(phenylene oxide). The reaction is a free-radical chain process, where the polymer grows by the coupling of oligomeric aryloxy radicals. acs.org

The structure of the resulting polymer can be complex, and redistribution reactions can occur, leading to a random arrangement of monomer units in copolymers. acs.org The nature of the amine ligand complexed to the copper catalyst can influence the relative rates of these different coupling and redistribution pathways, thereby affecting the final polymer architecture.

Development of Heterogeneous Catalytic Systems

While many catalytic applications of metal complexes of this compound and its derivatives would be in homogeneous catalysis, there is a growing interest in the development of heterogeneous catalysts for improved recyclability and ease of separation. Metal complexes can be immobilized on solid supports such as silica (B1680970), alumina, or polymers to create robust and reusable heterogeneous catalysts.

| Support Material | Immobilization Method | Potential Application | Advantages |

| Silica Gel | Covalent bonding via a silane (B1218182) linker | Suzuki-Miyaura Coupling | High stability, easy separation |

| Polystyrene | Coordination to a functionalized polymer | Heck Reaction | Swelling in organic solvents, good accessibility of catalytic sites |

| Alumina | Physisorption | Oxidation of Alcohols | High surface area, thermal stability |

Catalyst Recycling and Stability Studies

The long-term performance and economic viability of a catalytic system are critically dependent on its stability and recyclability. For catalysts derived from this compound and its metal complexes, these aspects are of significant interest, particularly in applications such as cross-coupling reactions where expensive and precious metals like palladium are often employed. While specific studies on the recycling of catalysts based on this compound are not extensively detailed in the provided information, general principles from related systems offer valuable insights.

Catalyst Recycling

The ability to recover and reuse a catalyst after a reaction is a cornerstone of green chemistry and sustainable industrial processes. For palladium-catalyzed cross-coupling reactions, various strategies are employed to facilitate catalyst recycling. These often involve the use of specialized ligands and reaction media that allow for the separation of the catalyst from the product and unreacted starting materials.

In the context of palladium catalysis, the use of water-soluble ligands, such as sulfonated phosphines, in combination with green solvent mixtures like N-hydroxyethylpyrrolidone (HEP)/water, has been shown to enable efficient catalyst recycling. nih.govresearchgate.net This approach allows for the retention of the palladium catalyst in the aqueous phase, while the organic products can be easily separated. Such systems have demonstrated high yields and conversions over multiple cycles with no significant catalyst leakage or metal contamination of the final product. researchgate.net While not directly involving this compound, these methodologies could potentially be adapted for its derivatives, for instance, by introducing sulfonic acid groups to the ligand structure to impart water solubility.

Another approach to catalyst recycling involves the heterogenization of the catalyst on a solid support. This allows for simple filtration to recover the catalyst. Although no specific examples of this compound-based catalysts on solid supports were found, this remains a viable strategy for improving recyclability.

The following table summarizes the recycling efficiency of a palladium catalyst in a Heck-Cassar-Sonogashira cross-coupling reaction using a green solvent system, illustrating the potential for high turnover numbers and frequencies with proper system design.

Table 1: Recycling of a Palladium Catalyst in a Heck-Cassar-Sonogashira Cross-Coupling Reaction

| Cycle | Conversion (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|

| 1 | >99 | 990 | 66 |

| 2 | >99 | 1980 | 132 |

Stability Studies

The stability of a catalyst under reaction conditions is crucial for maintaining its activity over time. For metal complexes, stability can be influenced by various factors including the nature of the metal and ligands, the reaction temperature, and the chemical environment.

Thermal Stability: Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of metal complexes. Studies on various Schiff base metal complexes, which are structurally related to potential derivatives of this compound, have shown that these complexes can be stable up to temperatures ranging from 150°C to over 250°C. nih.gov The thermal decomposition of these complexes often proceeds in stages, ultimately leading to the formation of metal oxides. imist.mamersin.edu.tr For instance, some copper(II) Schiff base complexes have been shown to be more thermally stable than the parent ligands themselves. The order of thermal stability can be influenced by the specific substituents on the ligand.

The following table presents thermal decomposition data for a selection of metal-Schiff base complexes, highlighting the temperatures at which decomposition begins.

Table 2: Onset of Thermal Decomposition for Various Metal-Schiff Base Complexes

| Complex | Onset of Decomposition (°C) |

|---|---|

| Co(II)-Schiff Base Complex | 150-250 |

| Cu(II)-Schiff Base Complex | 150-250 |

Chemical Stability: The chemical stability of a catalyst refers to its resistance to decomposition or deactivation by other chemical species present in the reaction mixture. For palladium(II)-N-heterocyclic carbene (NHC) complexes, which can be analogous to complexes formed with aniline derivatives, stability to air and moisture is a key advantage. nih.gov A synthesized [(NHC)PdCl2(2,6-dimethylaniline)] complex was reported to be stable to both air and moisture, which is a desirable property for a precatalyst, simplifying its handling and storage. nih.gov

The stability of nickel(II)-phenoxyl radical complexes has been shown to be influenced by steric hindrance around the metal center. researchgate.net Ligand design that modulates steric and electronic properties can therefore be a tool to enhance the stability of the resulting metal complexes. For instance, the stability of nickel(II) complexes with certain ligands was found to decrease with increasing steric hindrance from a methyl group on a pyridine (B92270) ring. researchgate.net

In solution, the stability of metal complexes is often discussed in terms of their stability constants. Studies on nickel(II) complexes with adenine (B156593) and amino acids have shown that the formation and stability of binary and ternary complexes are pH-dependent. nih.gov The relative stabilities of these complexes can be compared to understand the coordination preferences of the metal ion.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(2,6-dimethylphenoxy)aniline, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the structure. In the ¹H NMR spectrum, the aromatic protons of the aniline (B41778) and dimethylphenoxy rings are expected to appear in the range of δ 6.5–7.5 ppm. The two methyl groups on the phenoxy ring would likely produce a sharp singlet around δ 2.1-2.3 ppm rsc.org. The protons of the amine (NH₂) group would show a broad signal, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to the electronegative oxygen and nitrogen atoms appearing at lower field strengths mdpi.com.

To establish the complete connectivity of the molecule, advanced 2D NMR experiments are utilized.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the aniline and the dimethylphenoxy rings, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to nist.gov. This is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals. For instance, the proton signal of the methyl groups will correlate with the methyl carbon signal.

The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for the key functional groups in this compound, based on data from analogous compounds rsc.orgrsc.org.

| Group | Atom Type | Expected Chemical Shift (ppm) |

| Dimethylphenoxy | Aromatic C-H | 6.9 - 7.2 |

| Aromatic C-C/C-O | 120 - 155 | |

| -CH₃ | ~2.2 | |

| -CH₃ Carbon | 15 - 20 | |

| Aniline | Aromatic C-H | 6.7 - 7.3 |

| Aromatic C-C/C-N | 115 - 148 | |

| -NH₂ | Variable (e.g., 3.5 - 4.5) |

Solid-State NMR Characterization

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For this compound, ssNMR could be used to probe the local environments of the carbon and nitrogen atoms in a crystalline sample. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome the line broadening effects seen in solids. By analyzing the chemical shift anisotropy, ssNMR can provide valuable information about the symmetry of the electronic environment around the nuclei, which is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight of a compound, which allows for the confirmation of its elemental composition d-nb.info. For this compound (C₁₄H₁₅NO), the expected monoisotopic mass is 213.11537 Da. HRMS can measure this mass with high precision, typically to within a few parts per million (ppm), thus confirming the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 214.12265 uni.lu.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides insights into the molecular structure through fragmentation analysis. The fragmentation pattern is a unique fingerprint of a molecule and helps to identify its structural components. For this compound, the fragmentation would likely involve cleavage of the ether bond and bonds within the aniline and dimethylphenol moieties.

A plausible fragmentation pathway for this compound is outlined below:

Cleavage of the C-O ether bond, leading to the formation of a 2,6-dimethylphenoxyl radical and an aminophenyl cation, or a 2,6-dimethylphenyl cation and an aminophenoxy radical.

Loss of a methyl radical from the dimethylphenoxy group.

Fragmentation of the aniline ring, which can involve the loss of HCN or other small neutral molecules.

The following table presents some of the predicted ionic species that could be observed in the mass spectrum of this compound uni.lu.

| Adduct / Fragment | Formula | Predicted m/z |

| [M]⁺ | [C₁₄H₁₅NO]⁺ | 213.11482 |

| [M+H]⁺ | [C₁₄H₁₆NO]⁺ | 214.12265 |

| [M+Na]⁺ | [C₁₄H₁₅NNaO]⁺ | 236.10459 |

| [M-H]⁻ | [C₁₄H₁₄NO]⁻ | 212.10809 |

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid researchgate.net. This technique provides the absolute structure of the molecule, including precise bond lengths, bond angles, and torsional angles. For this compound, an XRD analysis would reveal the conformation of the molecule, such as the dihedral angle between the two aromatic rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies researchgate.net.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage would give rise to a strong absorption band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and the C-H stretching of the aromatic rings and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be strong in the Raman spectrum.

The characteristic vibrational frequencies for the main functional groups of this compound are summarized in the table below, based on data from related aniline compounds researchgate.netresearchgate.net.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1590 - 1650 | |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1200 - 1275 |

| C-O-C Symmetric Stretch | 1020 - 1075 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-H Stretch | 3000 - 3100 | |

| Alkyl (-CH₃) | C-H Stretch | 2850 - 3000 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, it can potentially form radical intermediates under certain conditions, for example, during metabolic activation or chemical oxidation.

Studies on other aniline derivatives have shown that they can be metabolized by enzymes like myeloperoxidase to form phenyl radical metabolites nih.gov. These reactive intermediates can be detected using ESR spectroscopy, often in conjunction with a technique called spin trapping. In spin trapping, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily observed by ESR. The resulting ESR spectrum provides information about the structure of the trapped radical through the analysis of the hyperfine coupling constants. For this compound, ESR studies could be employed to investigate the formation of anilinyl or phenoxyl radicals, providing insights into its reactivity and potential reaction mechanisms in biological or chemical systems. The general methodology would involve reacting the parent compound with an oxidizing system in the presence of a spin trap, followed by the recording and analysis of the ESR spectrum of the resulting spin adduct nih.gov.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-(2,6-Dimethylphenoxy)aniline.

The molecular architecture of this compound, which features an aniline (B41778) ring connected to a 2,6-dimethylphenoxy group via an ether linkage, results in a unique electronic environment. The electron-donating nature of the amine group on the aniline ring, combined with the substituted phenoxy moiety, governs the molecule's reactivity.

Quantum chemical studies allow for the detailed analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic amines like aniline, the amino group's lone pair of electrons conjugates with the aryl substituent, making the amino group flatter and influencing the electronic distribution. wikipedia.org The repulsive interaction between the π-HOMO of the phenyl group and the π-HOMO of the NH2 group pushes up the energy of the molecule's HOMO, activating the ring toward electrophilic substitution. rsc.org The HOMO is typically localized over the electron-rich aniline ring, indicating its susceptibility to electrophilic attack, while the LUMO distribution highlights regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. jksus.orgtandfonline.com

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing electron delocalization and hyperconjugative interactions within the molecule. tandfonline.com For aniline derivatives, NBO analysis can quantify the charge accumulation at the ortho and para positions of the aniline ring, which is a result of the interaction between the orbitals involved in the C-N bond formation. rsc.org

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 5.5 eV | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. tandfonline.com |

Theoretical calculations are employed to map out potential reaction pathways, for instance, in the synthesis or degradation of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface can be constructed.

One relevant area of investigation is the oxidation of the aniline moiety. The oxidation of aniline and its derivatives has been extensively studied and can lead to the formation of new C-N bonds or reactions localized at the nitrogen atom. wikipedia.org For example, studies on the degradation of 2,6-dimethyl-aniline by hydroxyl radicals have identified various aromatic by-products, suggesting that the hydroxyl radical preferentially attacks the amine group. researchgate.netnih.gov Theoretical models can elucidate the mechanisms of such reactions by identifying the most energetically favorable pathways and characterizing the geometry and energy of the transition states.

Furthermore, computational methods can explore synthetic routes, such as the palladium-catalyzed Buchwald-Hartwig amination, which is a common method for forming the C-O ether bond in such compounds. These calculations can help optimize reaction conditions by predicting the effect of different ligands, bases, and solvents on the reaction barrier.

Molecular Dynamics Simulations for Conformational Studies

The presence of two methyl groups on the phenoxy ring in this compound introduces significant steric hindrance, which restricts the molecule's rotational freedom around the ether linkage. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape and dynamic behavior of molecules over time.

By simulating the movement of atoms and molecules, MD can reveal the preferred conformations of this compound in different environments, such as in a vacuum, in various solvents, or interacting with a biological target. nih.govsemanticscholar.org Studies on structurally similar aroxyalkylaminoalcohol derivatives have shown that the conformation around the ether group is a key structural feature. researchgate.net For instance, X-ray diffraction analysis of related compounds has revealed specific arrangements, such as an antiperiplanar arrangement about the ether group, which can be investigated further using MD simulations. researchgate.net These simulations provide insights into the stability of different conformers and the energy barriers for interconversion between them, which is crucial for understanding how the molecule might bind to a receptor. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and vibrational modes. rasayanjournal.co.inresearchgate.net

For a given molecular geometry, computational methods can calculate the vibrational frequencies and their corresponding intensities. rasayanjournal.co.in A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis. tandfonline.com For aniline derivatives, characteristic vibrational frequencies include the N-H stretching bands (around 3400 cm⁻¹) and aromatic C-H and C=C stretching modes. Theoretical calculations on similar molecules have shown good agreement with experimental results, although calculated frequencies are often scaled to correct for approximations in the theoretical model and anharmonicity. rasayanjournal.co.inresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions and the HOMO-LUMO energy gap. tandfonline.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table is a representative example based on studies of similar aniline derivatives, illustrating the typical correlation between theoretical and experimental data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | ~3455 |

| N-H Symmetric Stretch | ~3360 | ~3365 |

| Aromatic C-H Stretch | 3050 - 3100 | 3055 - 3100 |

| C-O-C Asymmetric Stretch | ~1240 | ~1245 |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

For instance, a QSAR analysis was performed on a series of substituted 2-phenoxy-N-phenylacetamide derivatives, which share the phenoxy-aniline core, to model their inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1). nih.gov These models use various molecular descriptors (e.g., electronic, steric, hydrophobic) to build a mathematical relationship with the observed activity. nih.govnih.gov Such models can provide crucial insights into the structural features of the phenoxy-aniline scaffold that are important for a specific biological effect and can guide the design of new, more potent derivatives. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is widely used in drug discovery to understand how a molecule might interact with a biological target at the atomic level. researchgate.net

Given its structure, this compound can be considered a scaffold for designing ligands for various receptors. Docking simulations can be used to place this molecule or its derivatives into the binding site of a target protein. nih.gov The simulation then calculates a score that estimates the binding affinity, based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, computational studies on similar aniline derivatives have explored their binding modes within enzyme active sites to explain their inhibitory activity. mdpi.comresearchgate.net Such simulations can reveal key interactions, like hydrogen bonding involving the aniline's amine group or pi-pi stacking of the aromatic rings, that contribute to the stability of the ligand-receptor complex. semanticscholar.org

Role in Advanced Materials Science and Engineering

Incorporation as a Building Block in Functional Polymers and Resins

The amine functionality of 2-(2,6-dimethylphenoxy)aniline serves as a reactive site for polymerization reactions, enabling its use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. In these reactions, the amine group can react with carboxylic acid derivatives or anhydrides to form amide or imide linkages, respectively, creating long-chain polymers.

The incorporation of the this compound unit into polymer chains can impart desirable properties. For instance, the bulky, non-coplanar structure resulting from the ether linkage and methyl groups can disrupt polymer chain packing, leading to increased solubility and lower crystallinity. This is a significant advantage in the processing of otherwise intractable aromatic polymers. Research on a closely related asymmetrical diamine, 4-(4-aminophenoxy)-2,6-dimethylaniline, has demonstrated the synthesis of colorless polyimides with good thermal stability and optical transparency. These characteristics are highly sought after for applications in electronics and optics.

The synthesis of functional resins can also benefit from the incorporation of this compound. Aniline (B41778) and its derivatives have been used to modify resins to enhance their conductivity and thermal properties. The specific substitutions on the phenoxy ring of this compound could be leveraged to fine-tune the properties of the resulting resins for specific applications.

Below is a representative table of potential functional polymers that could be synthesized using this compound as a monomer, based on common polymerization reactions involving aromatic amines.

| Polymer Class | Co-monomer | Potential Properties |

| Polyamide | Terephthaloyl chloride | High thermal stability, good mechanical strength, improved solubility |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance, good dielectric properties |

| Poly(amide-imide) | Trimellitic anhydride (B1165640) chloride | Combination of polyamide and polyimide properties, good processability |

Development of Materials with Tuned Electronic and Optical Properties

The electronic and optical properties of materials derived from this compound are influenced by its molecular structure. The presence of aromatic rings and the nitrogen atom's lone pair of electrons contribute to a conjugated system that can be tailored to achieve specific electronic behaviors. Polymers containing aniline and thiophene (B33073) moieties have been investigated for their potential in organic solar cells, where the electronic properties can be tuned by modifying the polymer backbone.

The incorporation of this compound into polymer backbones can affect the material's optical properties, such as transparency and refractive index. Research on polyimides derived from the related 4-(4-aminophenoxy)-2,6-dimethylaniline has shown that the presence of the bulky, asymmetric diamine can lead to the formation of colorless films with high optical transparency and low birefringence. These properties are crucial for applications in optical films, flexible displays, and other optoelectronic devices.

The photophysical properties of polymers can be tuned by introducing specific chromophores. While direct studies on this compound are limited, the general principles of polymer chemistry suggest that its derivatives could be functionalized to create materials with specific light-absorbing or emitting properties. For instance, attaching fluorescent moieties to the aniline or phenoxy rings could lead to the development of novel photoluminescent polymers.

The following table summarizes the potential impact of incorporating this compound on the electronic and optical properties of materials, based on findings for similar structures.

| Property | Potential Effect of this compound Incorporation | Rationale |

| Electronic Properties | ||

| Band Gap | May be tunable through copolymerization | Introduction of different co-monomers can alter the electronic structure of the polymer backbone. |

| Conductivity | Likely insulating in its pure form, but could be enhanced through doping or copolymerization with conductive monomers | Aromatic amines are typically insulating but can be made conductive. |

| Optical Properties | ||

| Transparency | Potential for high optical transparency in the visible region | The bulky, non-planar structure can inhibit the formation of charge-transfer complexes that often cause color in aromatic polymers. |

| Refractive Index | Potential for low refractive index | The introduction of bulky side groups can decrease the density of the material, leading to a lower refractive index. |

| Birefringence | Potential for low birefringence | The random orientation of the asymmetric monomer units can lead to isotropic optical properties. |

Fabrication of Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional structures. The structure of this compound, with its potential for hydrogen bonding via the amine group and π-π stacking interactions from the aromatic rings, makes it an interesting candidate for the design of supramolecular architectures and self-assembled systems.

While specific research on the self-assembly of this compound is not widely available, the principles of supramolecular chemistry suggest several possibilities. For example, it could be used to create liquid crystalline polymers. The rigid aromatic core of the molecule, combined with potentially flexible side chains that could be added through chemical modification, are key features for designing liquid crystalline materials. These materials exhibit ordered structures at the molecular level, leading to unique anisotropic properties.

Furthermore, derivatives of this compound could be designed to self-assemble into specific nanostructures, such as nanotubes, vesicles, or films. By carefully designing the non-covalent interactions through chemical modification, it may be possible to control the morphology and properties of the resulting self-assembled systems. The field of supramolecular chemistry has seen the development of various macrocyclic hosts that rely on the specific geometry and non-covalent interactions of their building blocks. The unique steric and electronic properties of this compound could be exploited in the design of novel host-guest systems.

Environmental Chemistry and Degradation Pathways

Photochemical Degradation Mechanisms in Aquatic Environments

The photochemical degradation of organic compounds in aquatic environments is a significant abiotic degradation pathway, driven by the absorption of solar radiation. For aniline (B41778) and its derivatives, this process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter that generates reactive oxygen species (ROS).

While direct studies on the photochemical degradation of 2-(2,6-dimethylphenoxy)aniline are not extensively documented, the behavior of related aniline compounds provides insight into potential mechanisms. The degradation of anilines in water is known to be influenced by factors such as pH, the presence of photosensitizers, and the intensity of UV radiation. For instance, the photodegradation of aniline has been shown to be accelerated in the presence of freshwater algae, which can generate hydroxyl radicals and singlet oxygen upon illumination researchgate.net. These reactive species are highly effective at oxidizing organic pollutants.

The general mechanism for the photodegradation of aromatic amines often involves the formation of an aniline radical cation, which can then undergo further reactions, including nucleophilic substitution mcneill-group.org. In the case of this compound, it is plausible that UV radiation could lead to the cleavage of the ether bond or hydroxylation of the aromatic rings, initiating a cascade of further degradation reactions. The presence of two aromatic rings and methyl and amino functional groups suggests multiple sites for photochemical attack. Studies on other aniline derivatives have shown that photocatalytic degradation using semiconductor oxides like TiO2 or ZnO can lead to complete mineralization of the compounds to carbon dioxide, water, and inorganic ions nih.gov.

Microbial Degradation Studies of this compound and its Precursors

Microbial metabolism is a key process in the natural attenuation of organic pollutants. Numerous bacterial strains have been identified that can degrade aniline and its substituted derivatives, often utilizing them as a sole source of carbon and nitrogen frontiersin.orgnih.gov. The primary mechanism for the aerobic bacterial degradation of aniline involves its conversion to catechol frontiersin.org. This is typically initiated by an aniline dioxygenase enzyme. The resulting catechol is a central intermediate that can then be processed through either the ortho- or meta-cleavage pathway, breaking down the aromatic ring into aliphatic acids that can enter central metabolic pathways frontiersin.orgnih.gov.

While specific studies on the microbial degradation of this compound are limited, research on related compounds such as 2,6-diethylaniline (B152787) and 2,6-dimethylaniline (B139824) provides valuable insights. For example, the microbial degradation of 2,6-diethylaniline has been shown to result in the formation of metabolites such as 2,6-diethylacetanilide and 2,6-diethyl-p-benzoquinone, suggesting pathways involving p-hydroxylation and subsequent oxidation koreascience.kr. Similarly, bacteria capable of degrading 2,6-xylenol (2,6-dimethylphenol), a structural component of the target molecule, have been isolated and shown to metabolize it via 2,6-dimethylhydroquinone (B1220660) nih.gov.